
2-Chloro-4-phenylpyridin-3-amine
Overview
Description
2-Chloro-4-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-phenylpyridine with ammonia or an amine source under suitable conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Another method involves the cyclization of appropriate precursors. For instance, starting from 4-bromoacetophenone and 2-cyanopyridine, the compound can be synthesized through a series of steps including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Chloro-4-phenylpyridin-3-amine typically involves nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, such as amines or thiols. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, compounds with specific substitutions on the pyridine ring showed enhanced antitumor activities due to their ability to interact with cellular targets involved in cancer progression .
Table 1: Cytotoxic Effects of Pyridine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast) | 15 | Apoptosis induction |
Compound B | HeLa (cervical) | 10 | Cell cycle arrest |
Compound C | A549 (lung) | 20 | Inhibition of angiogenesis |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated extensively. Compounds derived from this scaffold have shown potent activity against a range of bacterial strains, making them candidates for developing new antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 8 µg/mL |
Compound E | S. aureus | 4 µg/mL |
Compound F | P. aeruginosa | 16 µg/mL |
Structure-Activity Relationships (SAR)
The biological activities of pyridine derivatives are closely linked to their chemical structure. Substituents on the phenyl ring and modifications on the pyridine nitrogen significantly influence their pharmacological properties. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .
Material Science
Beyond biological applications, this compound and its derivatives are explored in material science for their electronic properties. They can serve as precursors for organic semiconductors or as components in dye-sensitized solar cells due to their favorable electronic characteristics .
Green Chemistry
Recent studies have highlighted the potential of using microwave-assisted synthesis methods for creating pyridine derivatives, including this compound. This approach offers advantages such as reduced reaction times and improved yields, aligning with principles of green chemistry .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Drug Development : A study focused on synthesizing a series of pyridine derivatives, including this compound, which were tested for cytotoxicity against various cancer cell lines, demonstrating promising results that support further development into therapeutic agents .
- Antimicrobial Agents : Another research project evaluated a library of pyridine derivatives for antimicrobial activity, leading to the identification of several potent compounds against resistant bacterial strains, highlighting the potential for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The molecular targets and pathways involved vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-phenylpyridine: Similar in structure but lacks the amino group at the 3-position.
4-Phenylpyridine: Lacks both the chlorine and amino groups.
2-Amino-4-phenylpyridine: Similar but has an amino group at the 2-position instead of chlorine.
Uniqueness
2-Chloro-4-phenylpyridin-3-amine is unique due to the presence of both the chlorine and amino groups on the pyridine ring. This combination allows for diverse chemical reactivity and the potential for various applications in different fields. The specific positioning of these functional groups also influences the compound’s biological activity and its interactions with molecular targets .
Biological Activity
Overview
2-Chloro-4-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9ClN2. This compound features both chlorine and amino groups on the pyridine ring, which contributes to its diverse biological activities and applications in medicinal chemistry, materials science, and biological research. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The synthesis of this compound can be achieved through several methods, including:
- Reaction with Ammonia : Reacting 2-chloro-4-phenylpyridine with ammonia or an amine source in the presence of a base like sodium hydroxide.
- Cyclization Reactions : Starting from precursors such as 4-bromoacetophenone and 2-cyanopyridine, leading to the formation of the target compound through nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been identified as a potential inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of neurotransmission.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition against cholinesterases. For example:
- Inhibition Potency : Some derivatives have been shown to inhibit AChE with an IC50 value in the micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Studies have demonstrated that compounds related to this compound exhibit antimicrobial properties. For instance:
- Activity Spectrum : These compounds have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing variable effectiveness based on structural modifications .
Case Study 1: Cholinesterase Inhibition
A study focused on the structure-activity relationship (SAR) of several derivatives found that specific substitutions on the phenyl ring significantly influenced their inhibitory potency against AChE and BuChE. Compounds with a chlorine atom at the para position were particularly effective, highlighting the importance of functional group positioning in biological activity .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Comparative Analysis
Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | ~6.33 µM | Not specified | Effective against S. aureus |
2-Amino derivative | ~3.5 µM | >100 µM | Moderate against E. coli |
Halogenated chloroacetamides | Not specified | Not specified | Effective against MRSA |
Properties
IUPAC Name |
2-chloro-4-phenylpyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(13)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDHAZURMVCFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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